molecular formula C16H12Cl2FN3S B10919373 3-[(2,3-dichlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole

3-[(2,3-dichlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B10919373
M. Wt: 368.3 g/mol
InChI Key: HPZBVXUGQAUTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichlorobenzyl [5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide is a complex organic compound that features a combination of dichlorobenzyl, fluorophenyl, and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichlorobenzyl [5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a dichlorobenzyl halide reacts with a triazole derivative under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorobenzyl [5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Nitrating agents (e.g., HNO3), halogenating agents (e.g., Br2)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding alcohols or amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

2,3-Dichlorobenzyl [5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,3-dichlorobenzyl [5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzyl [5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide
  • 2,6-Dichlorobenzyl [5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide
  • 2,3-Dichlorobenzyl [5-(4-fluorophenyl)-4-methyl-4H-1,2,4-oxadiazol-3-yl] sulfide

Uniqueness

The uniqueness of 2,3-dichlorobenzyl [5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichlorobenzyl and triazolyl groups allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H12Cl2FN3S

Molecular Weight

368.3 g/mol

IUPAC Name

3-[(2,3-dichlorophenyl)methylsulfanyl]-5-(4-fluorophenyl)-4-methyl-1,2,4-triazole

InChI

InChI=1S/C16H12Cl2FN3S/c1-22-15(10-5-7-12(19)8-6-10)20-21-16(22)23-9-11-3-2-4-13(17)14(11)18/h2-8H,9H2,1H3

InChI Key

HPZBVXUGQAUTBG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=C(C(=CC=C2)Cl)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.